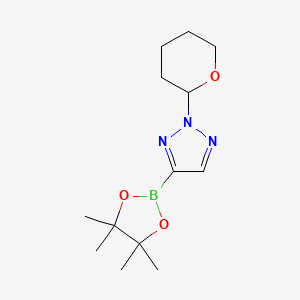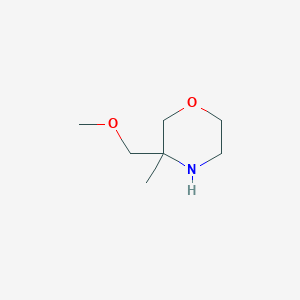
1-(4-methoxy-6-methylpyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-6-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-6-methylpyridine with formaldehyde and ammonia. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the original compound.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2-methylpyridine: A structurally related compound with similar chemical properties.
2-(Aminomethyl)-4-methoxypyridine: Another derivative of pyridine with a methanamine group.
Uniqueness: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Its methanamine group provides additional functionality, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1393555-12-8 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(4-methoxy-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3 |
InChI-Schlüssel |
UWPKGGRAXCKMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CN)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




